molecular formula C21H18N2O8 B15106380 N-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}glycylglycine

N-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}glycylglycine

Cat. No.: B15106380
M. Wt: 426.4 g/mol
InChI Key: ZHSGGVOSRMFOCI-UHFFFAOYSA-N
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Description

N-{[(5-Hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}glycylglycine is a synthetic flavonoid-derived compound featuring a chromene core substituted with a phenyl group at position 2, a hydroxyl group at position 5, and a ketone at position 2. The 7-hydroxy position is functionalized with an acetylated glycylglycine chain. The glycylglycine moiety may enhance solubility or enable specific intermolecular interactions compared to simpler glycine derivatives .

Properties

Molecular Formula

C21H18N2O8

Molecular Weight

426.4 g/mol

IUPAC Name

2-[[2-[[2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxyacetyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C21H18N2O8/c24-14-6-13(30-11-19(27)22-9-18(26)23-10-20(28)29)7-17-21(14)15(25)8-16(31-17)12-4-2-1-3-5-12/h1-8,24H,9-11H2,(H,22,27)(H,23,26)(H,28,29)

InChI Key

ZHSGGVOSRMFOCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OCC(=O)NCC(=O)NCC(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}glycylglycine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of a phenylacetic acid derivative with a suitable aldehyde under acidic conditions.

    Introduction of Hydroxy and Oxo Groups: The hydroxy and oxo groups can be introduced through selective oxidation reactions using reagents such as potassium permanganate or chromium trioxide.

    Acetylation and Glycylglycine Coupling: The acetylation of the hydroxy group is achieved using acetic anhydride, followed by coupling with glycylglycine through peptide bond formation using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}glycylglycine can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The oxo group can be reduced to a hydroxy group using reducing agents such as sodium borohydride.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, PCC.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (Br2, Cl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the oxo group yields a secondary alcohol.

Scientific Research Applications

N-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}glycylglycine has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study the reactivity of flavonoids and their derivatives.

    Biology: The compound’s potential antioxidant and anti-inflammatory properties make it a subject of interest in biological studies.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including anticancer and neuroprotective activities.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}glycylglycine involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The hydroxy groups can scavenge free radicals, thereby protecting cells from oxidative damage.

    Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines by modulating signaling pathways such as NF-κB and MAPK.

    Anticancer Activity: It can induce apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound belongs to a broader class of chromene derivatives functionalized with amino acid chains. Key structural analogs include:

Compound Name Substituents on Chromene Core Amino Acid Chain Molecular Weight (g/mol) Notable Features
Target Compound 5-Hydroxy-4-oxo-2-phenyl Glycylglycine 427.37 (estimated) Enhanced binding potential via phenyl and glycylglycine
N-{[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine () 4-Methyl-2-oxo Glycine 291.26 Simpler structure; reduced steric bulk
N-{2-[(4-Ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine () 4-Ethyl-2-oxo Glycylglycine 405.40 Ethyl substituent may alter lipophilicity
Ethyl 4-{2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}piperazine-1-carboxylate () 5-Hydroxy-4-oxo-2-phenyl Piperazine-ethyl 493.47 Piperazine linker enhances neuraminidase inhibition

Physicochemical Properties

  • Lipophilicity : The phenyl group increases logP relative to methyl/ethyl-substituted analogs, impacting membrane permeability .
  • Hydrogen Bonding: The glycylglycine chain provides additional hydrogen-bond donors/acceptors, facilitating interactions with polar residues in target proteins .

Biological Activity

N-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}glycylglycine is a complex organic compound that belongs to the flavonoid class, specifically derivatives of chromen. This compound has garnered attention for its potential biological activities, including antioxidant and anti-inflammatory properties. Understanding its biological activity is essential for exploring its applications in pharmaceuticals and biochemistry.

Chemical Structure and Properties

The compound features a chromen backbone with a hydroxyl group and an acetylated amino acid moiety. The presence of the phenolic structure in the chromen ring is significant for its antioxidant properties, while the glycine component may influence its solubility and interaction with biological systems. The chemical formula for this compound can be represented as follows:

Property Details
Molecular Formula C17H16N2O6
Molecular Weight 344.32 g/mol
CAS Number Not available

Antioxidant Activity

This compound exhibits notable antioxidant properties due to its phenolic hydroxyl groups. These groups can scavenge free radicals, thereby reducing oxidative stress in cells. Studies have shown that flavonoids, including similar compounds, can significantly lower oxidative damage in various cellular models.

Anti-inflammatory Effects

Research indicates that compounds with a flavonoid structure can modulate inflammatory pathways. This compound may inhibit pro-inflammatory cytokines, contributing to its potential use in treating inflammatory diseases .

Cytotoxicity and Antitumor Activity

Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism of action could involve the induction of apoptosis or cell cycle arrest, although further research is needed to elucidate these pathways fully. For instance, similar flavonoid derivatives have shown significant cytotoxicity against breast cancer cells in vitro .

Case Studies

  • Study on Antioxidant Properties : A comparative study evaluated the antioxidant capacity of various flavonoids, including derivatives similar to this compound. Results indicated that these compounds effectively reduced lipid peroxidation levels in cellular models, highlighting their potential as protective agents against oxidative damage.
  • Cytotoxicity Assessment : In vitro assays conducted on human cancer cell lines demonstrated that this compound exhibited selective cytotoxicity, particularly towards MCF-7 breast cancer cells, with an IC50 value indicating effective concentration levels for therapeutic applications .

The biological activity of this compound is likely mediated through several mechanisms:

  • Free Radical Scavenging : The phenolic hydroxyl groups engage in redox reactions that neutralize free radicals.
  • Modulation of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX).
  • Gene Expression Regulation : It may influence the expression of genes related to apoptosis and cell survival pathways.

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